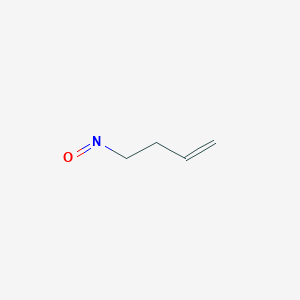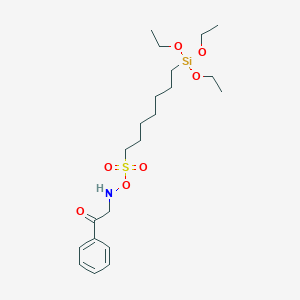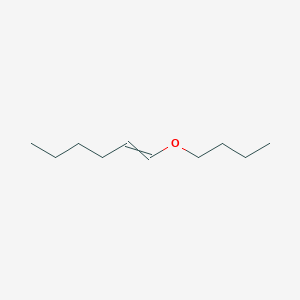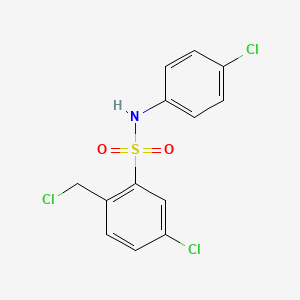
4-Nitrosobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrosobut-1-ene is an organic compound with the molecular formula C4H7NO2. It is characterized by the presence of a nitroso group (-NO) attached to a butene backbone. This compound is part of the broader class of nitroso compounds, which are known for their unique reactivity and applications in various fields of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitrosobut-1-ene can be synthesized through several methods. One common approach involves the nitrosation of but-1-ene using nitrosyl chloride (NOCl) or other nitrosating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions and decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrosobut-1-ene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield hydroxylamines or amines.
Substitution: The nitroso group can participate in substitution reactions, often leading to the formation of oximes or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like hydroxylamine (NH2OH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrobut-1-ene
Reduction: But-1-enylamine or but-1-enylhydroxylamine
Substitution: But-1-enyl oxime
Wissenschaftliche Forschungsanwendungen
4-Nitrosobut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitrosobut-1-ene involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various reactions, including:
Nucleophilic Addition: The nitroso group can react with nucleophiles to form addition products.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrosobenzene: An aromatic nitroso compound with similar reactivity but different structural properties.
Nitrosomethane: A simpler aliphatic nitroso compound with different reactivity patterns.
Nitrosopropane: Another aliphatic nitroso compound with similar reactivity but different chain length.
Uniqueness
4-Nitrosobut-1-ene is unique due to its specific structure, which combines the reactivity of the nitroso group with the flexibility of the butene backbone. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
919763-64-7 |
|---|---|
Molekularformel |
C4H7NO |
Molekulargewicht |
85.10 g/mol |
IUPAC-Name |
4-nitrosobut-1-ene |
InChI |
InChI=1S/C4H7NO/c1-2-3-4-5-6/h2H,1,3-4H2 |
InChI-Schlüssel |
HZZZPMINWIKBBH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14188433.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(butylthio)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B14188435.png)



![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
![4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde](/img/structure/B14188480.png)

![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-3-pyridinyl-](/img/structure/B14188501.png)
![fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14188503.png)
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)
![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
